molecular formula C6H4KN3 B13795840 1H-Benzotriazole, potassium salt CAS No. 51126-65-9

1H-Benzotriazole, potassium salt

Cat. No.: B13795840
CAS No.: 51126-65-9
M. Wt: 157.21 g/mol
InChI Key: YAFMHFATKDXBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 1H-benzotriazolide is a chemical compound derived from benzotriazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring fused to a benzene ring. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 1H-benzotriazolide can be synthesized through the reaction of benzotriazole with potassium hydroxide. The reaction typically involves dissolving benzotriazole in a suitable solvent, such as ethanol, and then adding potassium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of potassium 1H-benzotriazolide.

Industrial Production Methods: In industrial settings, the production of potassium 1H-benzotriazolide may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Potassium 1H-benzotriazolide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzotriazole moiety acts as a leaving group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional functional groups, while substitution reactions can produce various substituted benzotriazole compounds.

Scientific Research Applications

Potassium 1H-benzotriazolide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

    Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which potassium 1H-benzotriazolide exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzotriazole moiety can stabilize negative charges and radicals, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways depend on the specific reactions and applications it is involved in.

Comparison with Similar Compounds

    Benzimidazole: Another heterocyclic compound with similar structural features but different chemical properties.

    Tolyltriazole: A derivative of benzotriazole with additional methyl groups, used in similar applications.

Uniqueness: Potassium 1H-benzotriazolide is unique due to its specific reactivity and stability, which make it a valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility compared to similar compounds.

Properties

CAS No.

51126-65-9

Molecular Formula

C6H4KN3

Molecular Weight

157.21 g/mol

IUPAC Name

potassium;benzotriazol-1-ide

InChI

InChI=1S/C6H4N3.K/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H;/q-1;+1

InChI Key

YAFMHFATKDXBKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)[N-]N=N2.[K+]

physical_description

Liquid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.